molecular formula C9H16ClNO2 B1373068 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride CAS No. 1240527-74-5

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Cat. No.: B1373068
CAS No.: 1240527-74-5
M. Wt: 205.68 g/mol
InChI Key: GTTFCBYXLRURIO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds through a one-pot process, yielding the desired product in good yields (up to 83%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the tandem Mannich reaction suggests it could be adapted for industrial synthesis. The reaction conditions, such as temperature and solvent choice, would need optimization for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce new functional groups into the bicyclic structure .

Scientific Research Applications

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Its derivatives may have therapeutic potential, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biological pathways, depending on the specific functional groups present in the compound. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-2-1-3-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFCBYXLRURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-74-5
Record name 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Reactant of Route 4
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Reactant of Route 5
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Reactant of Route 6
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

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